molecular formula C23H31N3O3S B2928905 rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide CAS No. 2108567-79-7

rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide

Cat. No.: B2928905
CAS No.: 2108567-79-7
M. Wt: 429.6 g/mol
InChI Key: OVTXOMMQHRIKGL-NHCUHLMSSA-N
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Description

Rel-N-((1R,2R)-2-(4-(2-Methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O3S and its molecular weight is 429.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

One of the applications involves crystal structure studies and computational analysis. For example, compounds structurally related to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide have been synthesized and analyzed through single crystal X-ray diffraction studies and density functional theory (DFT) calculations. These studies help understand the reactive sites and the electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Antagonist Properties and Cognitive Enhancement

Compounds similar to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide have been identified as potent antagonists with cognitive enhancing properties in animal models. Studies show these compounds' selectivity for certain receptors and their potential therapeutic utility in cognitive deficit disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibition and Anticonvulsant Action

Another application is in the development of carbonic anhydrase inhibitors. Research shows that derivatives of benzenesulfonamides, which are structurally similar to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide, exhibit potent inhibition of certain human carbonic anhydrase isoforms. Some of these compounds also display anticonvulsant activity, indicating their potential in epilepsy treatment (Mishra et al., 2017).

Design of Radiotracers

Compounds related to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide are being explored in the design of radiotracers for positron emission tomography (PET). These studies involve the modification of molecular structures to improve their suitability as diagnostic tools in medical imaging, particularly in oncology (Abate et al., 2011).

Anti-Malarial Activity

Research has also been conducted on the anti-malarial activity of compounds structurally related to N-((1R,2R)-2-(4-(2-methoxyphenyl)piperazin-1-yl)cyclohexyl)benzenesulfonamide. These studies focus on understanding the molecular conformation and intermolecular interactions that contribute to anti-malarial efficacy (Cunico et al., 2009).

Properties

IUPAC Name

N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXOMMQHRIKGL-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108567-79-7
Record name rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide
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